![molecular formula C15H15BrFN3O4S B2493573 5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097910-24-0](/img/structure/B2493573.png)

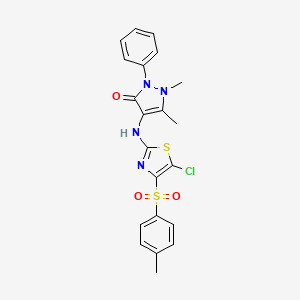

5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

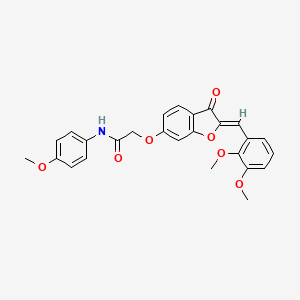

Beschreibung

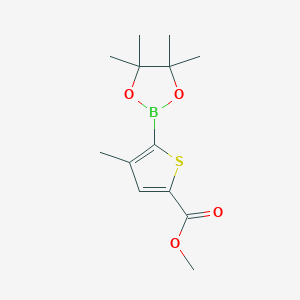

Synthesis Analysis

The synthesis of related pyrimidine compounds involves several steps, including lithiation, Suzuki cross-coupling reactions, and nucleophilic aromatic substitution. For instance, 5-pyrimidylboronic acid and its derivatives can be synthesized through lithium-halogen exchange reactions followed by reaction with triisopropylborate, leading to heteroarylpyrimidines via Suzuki cross-coupling reactions (Saygılı, Batsanov, & Bryce, 2004).

Molecular Structure Analysis

The molecular structure and conformation of related compounds, such as solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been explored through X-ray analysis and molecular orbital methods, providing insights into the planar orientation and intermolecular hydrogen bonding that influences the overall structure and stability of the molecule (Banerjee et al., 2002).

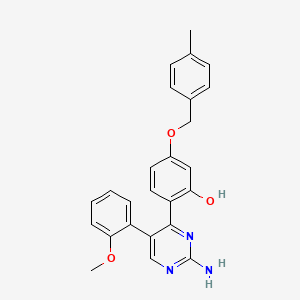

Chemical Reactions and Properties

Pyrimidine compounds undergo various chemical reactions, including alkylation, solvolysis, and dehydrobromination. These reactions can lead to the formation of diverse functionalized pyrimidines, indicating the reactivity and versatility of the pyrimidine core in organic synthesis (Brown & Waring, 1977).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, crystallinity, and melting points, are critical for their application in chemical synthesis. Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV–Vis, provide detailed information on the structural and electronic characteristics of these compounds, contributing to our understanding of their physical behavior (Chandralekha et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity towards nucleophiles, electrophiles, and various catalysts, are fundamental to their use in organic synthesis. Studies on nucleophilic reactions of bromopyrimidine derivatives have shown selective reactivity patterns that enable the synthesis of novel pyrimidine-based compounds with potential biological activity (Kinoshita et al., 1992).

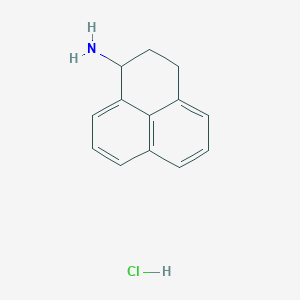

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Compounds structurally related to 5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine have been investigated for their antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine exhibited significant inhibition of retrovirus replication in cell culture, demonstrating potential as antiretroviral agents with activity comparable to reference drugs such as adefovir and tenofovir (Hocková et al., 2003).

Corrosion Inhibition

Research has also delved into the use of pyrimidine derivatives for corrosion inhibition, highlighting their potential in protecting metals against degradation. Quantum chemical calculations and molecular dynamics simulations on piperidine derivatives, including those structurally similar to the compound , have shown promising adsorption and inhibition properties on iron surfaces, offering insights into developing more effective corrosion inhibitors (Kaya et al., 2016).

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds have been a focus of research, aiming to understand their chemical properties and potential applications further. Studies have explored the synthesis of bromo-dihydroxybenzoic acid derivatives as intermediates for preparing pyrimidine medicaments, providing valuable information on the synthetic routes and structural aspects of these compounds (Xu Dong-fang, 2000).

Antitumor Activity

Investigations into the antitumor activities of pyrimidine derivatives, including the acyclonucleoside derivative of 5-fluorouracil, have revealed their potential in cancer therapy. These studies offer a glimpse into the therapeutic possibilities of modifying pyrimidine structures to achieve fewer side effects and a broader margin of safety (Rosowsky et al., 1981).

Heterocyclic Chemistry

The field of heterocyclic chemistry has seen the development of novel synthetic methodologies using pyrimidine derivatives. For example, novel routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives have been explored, demonstrating the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Rahimizadeh et al., 2007).

Eigenschaften

IUPAC Name |

5-bromo-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrFN3O4S/c1-23-13-3-2-11(17)6-14(13)25(21,22)20-5-4-12(9-20)24-15-18-7-10(16)8-19-15/h2-3,6-8,12H,4-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTCPOLMYWKGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2493491.png)

![N-(2-ethoxyphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2493495.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)

![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)